2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate
Overview
Description
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate is a chemical compound with the molecular formula C12H15NO4 It is characterized by the presence of an ethoxyethyl group, a furan ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate typically involves the reaction of 2-ethoxyethanol with 2-(2-furyl)vinyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the desired specifications are met .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include furan derivatives, amines, and substituted carbamates.
Scientific Research Applications
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl N-(2-(2-thienyl)vinyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.
2-Methoxyethyl N-(2-(2-furyl)vinyl)carbamate: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
2-Ethoxyethyl N-(2-(2-pyridyl)vinyl)carbamate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Ethoxyethyl N-(2-(2-furyl)vinyl)carbamate is unique due to the presence of the furan ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-ethoxyethyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-2-14-8-9-16-11(13)12-6-5-10-4-3-7-15-10/h3-7H,2,8-9H2,1H3,(H,12,13)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGJAVAJPOFGU-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC=CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC(=O)N/C=C/C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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